4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
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Description
4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target tyrosine kinases such as bcr-abl, c-kit, and a platelet-derived growth factor receptor . These targets play crucial roles in cell signaling pathways, regulating cell growth and proliferation .
Mode of Action
Similar compounds function as atp-competitive inhibitors, selectively inhibiting the activity of their target tyrosine kinases . This inhibition prevents the phosphorylation of substrates by these kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of Bcr-Abl tyrosine kinase can disrupt the signaling pathway that leads to uncontrolled blood cell proliferation, a characteristic of chronic myelogenous leukemia . Similarly, inhibition of c-Kit and platelet-derived growth factor receptor can affect the formation of gastrointestinal stromal tumors and the pathogenesis of idiopathic hypereosinophilic syndrome, respectively .
Result of Action
The result of the compound’s action at the molecular and cellular levels is the disruption of the signaling pathways regulated by its target tyrosine kinases . This disruption can lead to the inhibition of uncontrolled cell proliferation, potentially exerting therapeutic effects in conditions such as chronic myelogenous leukemia .
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-19-5-7-20(8-6-19)12-15-11-18(21)22-17-10-14-4-2-3-13(14)9-16(15)17/h9-11H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJFOIXRXNESHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.